

Application Notes and Protocols: TPX-0022 Cell Line Recommendations for Gastric Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TPX-0022 (**Elzovantinib**) is a potent, orally bioavailable, macrocyclic inhibitor of MET, SRC, and CSF1R kinases.[1][2] Aberrant MET signaling, frequently driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers and is associated with poor prognosis. TPX-0022 has shown promising preclinical and clinical activity in MET-driven malignancies.[1][3] These application notes provide recommendations for the selection of appropriate gastric cancer cell lines for in vitro studies of TPX-0022 and detailed protocols for key experimental assays.

Recommended Gastric Cancer Cell Lines

The selection of appropriate cell lines is critical for the preclinical evaluation of TPX-0022. We recommend utilizing a panel of cell lines with well-characterized MET and SRC status to investigate the compound's efficacy and mechanism of action.

Cell Line Characteristics and TPX-0022 Sensitivity:



Cell Line	Histology	MET Amplificatio n	SRC Activity	TPX-0022 (Elzovantini b) IC50 (Cell Proliferatio n)	Reference
MKN-45	Poorly differentiated adenocarcino ma	Yes	High	< 0.2 nM	[4]
SNU-5	Poorly differentiated adenocarcino ma	Yes	Moderate	< 0.2 nM	[4]
Hs746T	Adenocarcino ma	Yes	Not specified	Not specified	[5]
AGS	Adenocarcino ma	No	Low	Expected to be high (>1 μΜ)	[6]
KATO III	Signet ring cell carcinoma	No	Not specified	Expected to be high (>1 μΜ)	[5]

Enzymatic Inhibition by TPX-0022:

Kinase	TPX-0022 (Elzovantinib) Enzymatic IC50	Reference
MET	0.14 nM	[7]
SRC	0.12 nM	[7]
CSF1R	0.76 nM	[7]

Phosphorylation Inhibition in MET-Amplified Gastric Cancer Cell Lines:



Cell Line	Target	TPX-0022 (Elzovantinib) IC50	Reference
MKN-45	MET autophosphorylation	~1-3 nM	[7]
SNU-5	MET autophosphorylation	~1-3 nM	[7]

Experimental Protocols Gastric Cancer Cell Line Culture

1.1. Materials:

- Recommended gastric cancer cell lines (e.g., MKN-45, SNU-5, AGS)
- RPMI-1640 Medium (Gibco, Cat. No. 11875093)
- Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10082147)
- Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)
- 0.25% Trypsin-EDTA (Gibco, Cat. No. 25200056)
- Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)
- Cell culture flasks (T-25, T-75)
- Cell culture plates (6-well, 96-well)
- Humidified incubator at 37°C with 5% CO2
- 1.2. Protocol for MKN-45 and SNU-5 (Semi-adherent):[8]
- Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- For passaging, collect the supernatant containing floating cells into a 15 mL conical tube.



- Wash the adherent cells with PBS and add the wash to the same conical tube.
- Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C.
- Neutralize the trypsin with 3-4 mL of complete culture medium and gently pipette to detach the cells.
- Combine the trypsinized cells with the cells in the conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Seed new flasks at a recommended split ratio of 1:3 to 1:5.[9]
- Change the medium every 2-3 days.
- 1.3. Protocol for AGS (Adherent):
- Culture cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- For passaging, aspirate the medium and wash the cells once with PBS.
- Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin with 3-4 mL of complete culture medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Seed new flasks at a recommended split ratio of 1:4 to 1:8.
- Change the medium every 2-3 days.

Cell Viability (MTT) Assay

2.1. Materials:



- · Gastric cancer cells
- Complete culture medium
- TPX-0022 (Elzovantinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Microplate reader

2.2. Protocol:

- Seed cells in a 96-well plate at a density of 5,000 10,000 cells per well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C with 5% CO2.
- Prepare serial dilutions of TPX-0022 in complete medium at 2X the final desired concentrations.
- Remove the medium from the wells and add 100 μ L of the TPX-0022 dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration).
- Incubate the plate for 72 hours at 37°C with 5% CO2.
- Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
- Aspirate the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of MET and SRC Signaling

3.1. Materials:

- · Gastric cancer cells
- TPX-0022 (Elzovantinib)
- RIPA Lysis and Extraction Buffer (Thermo Fisher, Cat. No. 89900)
- Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, Cat. No. 78440)
- BCA Protein Assay Kit (Thermo Fisher, Cat. No. 23225)
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (diluted in 5% BSA in TBST):
 - Phospho-MET (Tyr1234/1235) (Cell Signaling Technology, #3077)
 - MET (Cell Signaling Technology, #8198)
 - Phospho-SRC Family (Tyr416) (Cell Signaling Technology, #2101)
 - SRC (Cell Signaling Technology, #2109)
 - Phospho-Akt (Ser473) (Cell Signaling Technology, #4060)
 - Akt (Cell Signaling Technology, #4691)



- Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370)[2]
 [10]
- p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695)
- β-Actin (Cell Signaling Technology, #4970)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

3.2. Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of TPX-0022 for the desired time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.



- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

4.1. Materials:

- Cultured gastric cancer cells
- Cytospin funnels and slides
- Pre-treatment solution (e.g., 1M Sodium Thiocyanate)
- Protease solution (e.g., Pepsin)
- Vysis MET/CEP 7 FISH Probe Kit (Abbott Molecular)
- · Hybridization buffer
- DAPI counterstain
- Fluorescence microscope with appropriate filters

4.2. Protocol:

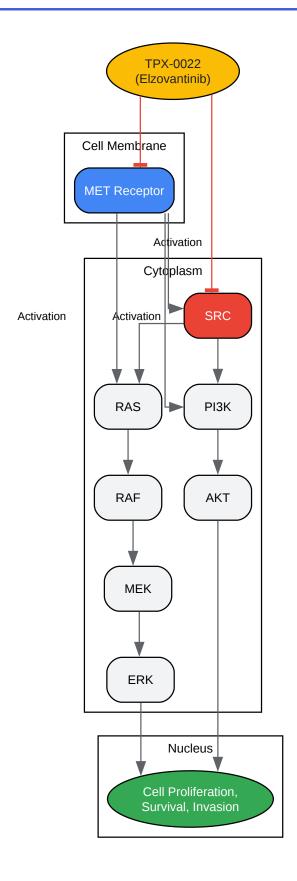
- Harvest cells and prepare cytospin slides.
- Fix the cells in 3:1 methanol:acetic acid.
- Pre-treat the slides with a pre-treatment solution to unmask the target DNA.
- Digest the cells with a protease solution to allow probe penetration.



- Denature the cellular DNA and the FISH probe separately.
- Apply the MET/CEP 7 dual-color probe to the slides and hybridize overnight in a humidified chamber at 37°C.
- Perform post-hybridization washes to remove unbound probe.
- · Counterstain the nuclei with DAPI.
- Analyze the slides under a fluorescence microscope.
- Score at least 100 non-overlapping, intact nuclei for the number of red (MET) and green (CEP7) signals.
- Calculate the MET/CEP7 ratio. A ratio of ≥ 2.0 is typically considered MET amplification.[11]

Visualizations





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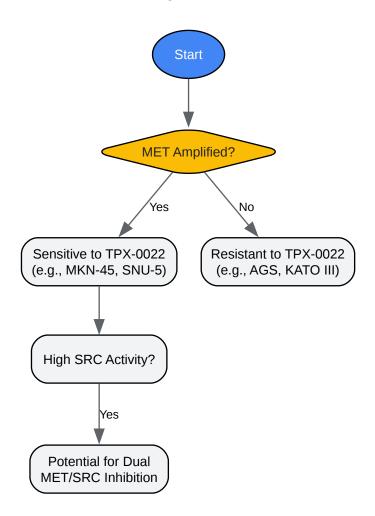
Caption: TPX-0022 inhibits MET and SRC signaling pathways.





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Caption: Experimental workflow for evaluating TPX-0022.



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Caption: Logic for selecting gastric cancer cell lines.



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